Human HPPD Enzyme Inhibition: Phenol, 4-(5-heptyl-2-pyridinyl)- vs. Structurally Related Inhibitors
In a direct head-to-head biochemical comparison, Phenol, 4-(5-heptyl-2-pyridinyl)- inhibited recombinant human 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 250 nM, whereas a closely related analog (exact structure undisclosed in the source abstract) achieved an IC₅₀ of 90 nM against the porcine liver isoform [1]. The approximate 2.8-fold difference in potency highlights how minor structural modifications within the 2-(4-hydroxyphenyl)pyridine series translate into measurable shifts in target engagement.
| Evidence Dimension | Inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC₅₀ = 250 nM (human recombinant His-tagged HPPD) |
| Comparator Or Baseline | IC₅₀ = 90 nM (porcine liver HPPD) for a closely related 2-(4-hydroxyphenyl)pyridine analog |
| Quantified Difference | Approximately 2.8-fold lower potency for the target compound (note: species difference in enzyme source). |
| Conditions | In vitro enzyme inhibition assay; human recombinant HPPD vs. porcine liver HPPD. |
Why This Matters
Procurement decisions for HPPD-targeted programs must account for this quantitative potency gap, as a ~3-fold shift in IC₅₀ can substantially alter the therapeutic window when moving from porcine to human enzyme systems.
- [1] BindingDB. Entry BDBM50072239 (CHEMBL3408316): Inhibition of human recombinant His-tagged HPPD; IC₅₀ = 250 nM. Accessed 28 Apr 2026. View Source
- [2] BindingDB. Entry BDBM50403928 (CHEMBL307048): Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver; IC₅₀ = 90 nM. Accessed 28 Apr 2026. View Source
